molecular formula C13H15N5O2 B6095516 N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide

N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide

Cat. No.: B6095516
M. Wt: 273.29 g/mol
InChI Key: YUXTZVBAFNAHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinazoline, which is a heterocyclic compound that has been found to have various biological activities. This compound has been synthesized using different methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The neuroprotective effects of this compound may be due to its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, this compound has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide in lab experiments include its synthetic accessibility, low toxicity, and potential anticancer and neuroprotective activities. However, the limitations of using this compound include its limited solubility in water and its potential instability under certain experimental conditions.

Future Directions

There are several future directions for the research on N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide. One direction is to investigate its potential applications in other areas of research, such as inflammation and cardiovascular diseases. Another direction is to optimize its synthetic method to improve its yield and stability. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide has been reported in the literature using different methods. One of the methods involves the reaction of 6-methoxy-4-methyl-2-quinazolinecarboxaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and ethanol. The resulting product is then treated with hydrazine hydrate to obtain the desired compound. Another method involves the reaction of 6-methoxy-4-methyl-2-quinazolinecarboxaldehyde with ethyl cyanoacetate and ammonium acetate in the presence of ethanol. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.

Scientific Research Applications

N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide has been investigated for its potential applications in scientific research. One of the areas of research is cancer therapy. Studies have shown that this compound has anticancer activity against various cancer cell lines, including lung, breast, and colon cancer cells. Another area of research is neuroprotection. Studies have shown that this compound has neuroprotective effects against oxidative stress-induced damage in neuronal cells.

Properties

IUPAC Name

N-[(Z)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-7-10-6-9(20-3)4-5-11(10)17-13(15-7)18-12(14)16-8(2)19/h4-6H,1-3H3,(H3,14,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXTZVBAFNAHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(N)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NC(=N1)/N=C(/N)\NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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